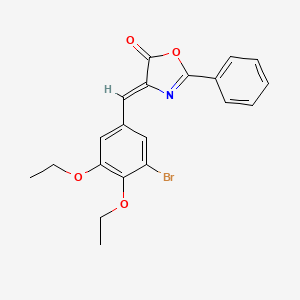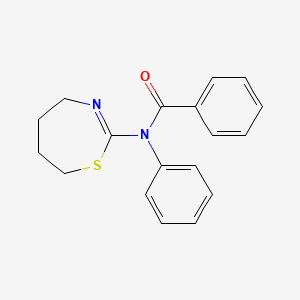![molecular formula C18H20N2O5 B5876009 N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)
N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, commonly known as MDMA, is a synthetic psychoactive drug that has gained significant popularity in recent years. MDMA is a member of the amphetamine family of drugs and is classified as a Schedule I controlled substance in the United States. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. By increasing the levels of these neurotransmitters, MDMA produces feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. In addition, MDMA can cause changes in the levels of certain hormones, such as cortisol and oxytocin.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is its ability to produce consistent and predictable effects on the brain and behavior. However, MDMA is a controlled substance, which makes it difficult to obtain for research purposes. In addition, the use of MDMA in laboratory experiments raises ethical concerns due to its potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for research on MDMA. One area of interest is the use of MDMA-assisted therapy for the treatment of PTSD and other mental health conditions. In addition, researchers are exploring the potential use of MDMA in combination with other therapies, such as cognitive-behavioral therapy. Finally, there is a need for further research on the long-term effects of MDMA use, particularly in relation to brain function and mental health.
Synthesemethoden
MDMA is synthesized from safrole, a natural oil found in the bark of the sassafras tree. The synthesis process involves several steps of chemical reactions, including oxidation, reduction, and condensation. The final product is a white crystalline powder that is often sold in tablet form.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDMA can be used to treat a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted therapy involves the administration of a single dose of MDMA in a controlled setting, followed by psychotherapy sessions.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-5-3-12(9-16(14)23-2)7-8-19-18(21)20-13-4-6-15-17(10-13)25-11-24-15/h3-6,9-10H,7-8,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWAKHUTOZXYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


